molecular formula C9H14N2O2 B14065424 ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate

ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate

Cat. No.: B14065424
M. Wt: 182.22 g/mol
InChI Key: YWXOVZNRYQMZRZ-BQYQJAHWSA-N
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Description

Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a cyano group and a propylamino group attached to the propenoate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with propylamine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyano or amino derivatives.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the propylamino group can participate in nucleophilic reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the cyano and propylamino groups.

    Ethyl (2E)-3-(dimethylamino)prop-2-enoate: Contains a dimethylamino group instead of a propylamino group.

    Ethyl propiolate: Contains a triple bond instead of a cyano group.

Uniqueness

Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is unique due to the presence of both the cyano and propylamino groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate

InChI

InChI=1S/C9H14N2O2/c1-3-5-11-7-8(6-10)9(12)13-4-2/h7,11H,3-5H2,1-2H3/b8-7+

InChI Key

YWXOVZNRYQMZRZ-BQYQJAHWSA-N

Isomeric SMILES

CCCN/C=C(\C#N)/C(=O)OCC

Canonical SMILES

CCCNC=C(C#N)C(=O)OCC

Origin of Product

United States

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